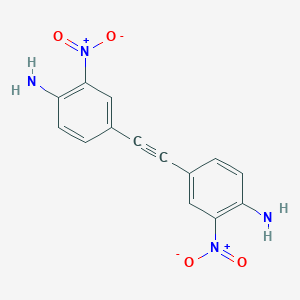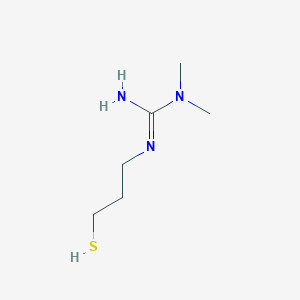
3-(3-Mercaptopropyl)-1,1-dimethylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Mercaptopropyl)-1,1-dimethylguanidine is an organosulfur compound that features both a thiol group and a guanidine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Mercaptopropyl)-1,1-dimethylguanidine typically involves the reaction of 3-mercaptopropylamine with 1,1-dimethylcyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Mercaptopropyl)-1,1-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Thioethers, thioesters.
Aplicaciones Científicas De Investigación
3-(3-Mercaptopropyl)-1,1-dimethylguanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a competitive inhibitor of certain enzymes, making it useful in biochemical studies.
Mecanismo De Acción
The mechanism of action of 3-(3-Mercaptopropyl)-1,1-dimethylguanidine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as a competitive inhibitor of glutamate decarboxylase, thereby affecting neurotransmitter levels in the brain.
Surface Modification: The thiol group forms strong bonds with metal surfaces, making it effective in modifying the properties of materials such as gold nanoparticles.
Comparación Con Compuestos Similares
Similar Compounds
3-Mercaptopropionic acid: Another organosulfur compound with similar thiol functionality.
(3-Mercaptopropyl)trimethoxysilane: Used for surface modification and as a coupling agent.
Methyltrimethoxysilane: Employed in wood conservation and other industrial applications.
Uniqueness
3-(3-Mercaptopropyl)-1,1-dimethylguanidine is unique due to its combination of a thiol group and a guanidine group, which imparts distinct chemical reactivity and biological activity. This bifunctional nature allows it to participate in a wide range of chemical reactions and makes it valuable in diverse applications.
Propiedades
Fórmula molecular |
C6H15N3S |
|---|---|
Peso molecular |
161.27 g/mol |
Nombre IUPAC |
1,1-dimethyl-2-(3-sulfanylpropyl)guanidine |
InChI |
InChI=1S/C6H15N3S/c1-9(2)6(7)8-4-3-5-10/h10H,3-5H2,1-2H3,(H2,7,8) |
Clave InChI |
NMILTIFLEBWDIF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=NCCCS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


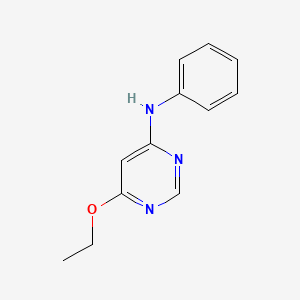
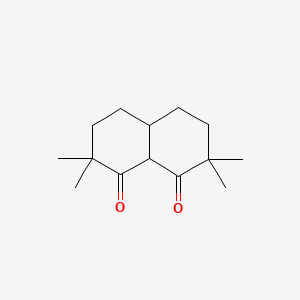

![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)methoxy]heptane](/img/structure/B13121358.png)


![(E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylicacid](/img/structure/B13121377.png)
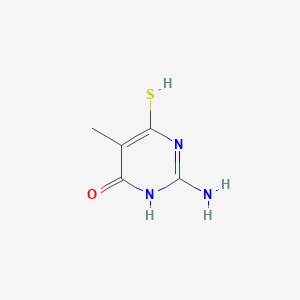
![5-Fluoro-1'-methylspiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B13121385.png)
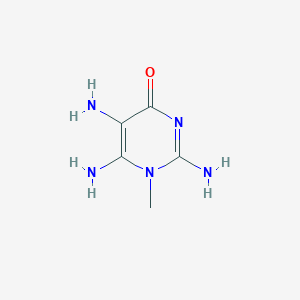
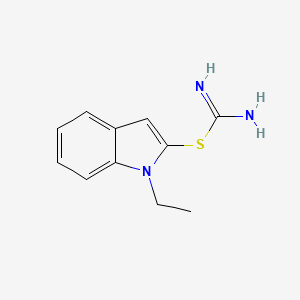
![4-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13121401.png)
